2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline
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Overview
Description
2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a nitro group attached to a phenyl ring and a tetrahydroquinazoline core. Its properties and applications make it a subject of interest in fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline typically involves multiple steps, starting with the nitration of phenyl compounds to introduce the nitro group. The tetrahydroquinazoline core can be constructed through cyclization reactions involving appropriate precursors. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow processes and batch reactions are employed to optimize yield and purity. Quality control measures are implemented to ensure that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antimicrobial agent. Ongoing research aims to explore its efficacy and safety in treating various diseases.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline exerts its effects involves interactions with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: It may bind to specific receptors, triggering signaling cascades that result in physiological effects.
Comparison with Similar Compounds
4-Nitrophenol: A structurally related compound with applications in the production of dyes and pharmaceuticals.
2-Nitrophenol: Another nitrophenol derivative with distinct chemical properties and uses.
3-Nitrophenol: Similar to 2-nitrophenol but with different reactivity and applications.
Uniqueness: 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline stands out due to its unique combination of a nitro group and a tetrahydroquinazoline core. This combination imparts specific chemical and biological properties that differentiate it from other nitrophenol derivatives.
Properties
CAS No. |
84571-09-5 |
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Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C14H13N3O2/c18-17(19)12-7-5-10(6-8-12)14-15-9-11-3-1-2-4-13(11)16-14/h1-8,14-16H,9H2 |
InChI Key |
DKBMMCHWCMHPFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2NC(N1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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